molecular formula C17H15N5O2S2 B2806277 N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-37-8

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2806277
CAS No.: 1021090-37-8
M. Wt: 385.46
InChI Key: VDSQXQPPQVBFCN-UHFFFAOYSA-N
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Description

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds

    This compound is part of a series of synthesized heterocyclic compounds, characterized by various spectral studies, and explored for antibacterial and antifungal activities (Patel & Patel, 2015).

  • Antiproliferative Activity

    It is related to compounds studied for their antiproliferative effects on endothelial and tumor cells, highlighting its potential application in cancer research (Ilić et al., 2011).

  • Reactions with Heteroarylhydrazines

    Research on reactions of similar compounds with heteroarylhydrazines, contributing to the understanding of acylamino substituted fused triazoles and benzamides (Music & Verček, 2005).

  • Nonaqueous Capillary Electrophoresis

    The compound's analogs have been studied in nonaqueous capillary electrophoretic separation, which is significant in analytical chemistry for quality control of related substances (Ye et al., 2012).

  • Cardiotonic Activities

    Derivatives of this compound have been investigated for cardiotonic activities, suggesting potential applications in cardiovascular research (Wang et al., 2008).

  • Synthesis and Complex Formation

    Study on the synthesis of similar compounds and their formation into complexes with metals like Pd(II) and Ni(II), relevant in material science and pharmacology (Adhami et al., 2012).

  • Synthesis of Novel Classes of Compounds

    The chemical structure of this compound is part of the broader research into the synthesis of novel classes of compounds with potential pharmaceutical applications (Koza et al., 2013).

  • Anti-Inflammatory Activity

    Related compounds have been synthesized and evaluated for anti-inflammatory activity, which is significant for the development of new medications (Lynch et al., 2006).

  • SAR of Hydroxamic Acid Inhibitors

    Studies involving similar compounds in structure-activity relationships of hydroxamic acid inhibitors, highlighting its relevance in drug design and discovery (Lee et al., 2020).

  • Antimalarial and COVID-19 Drug Potential

    Investigation of similar compounds for antimalarial activity and their potential use as COVID-19 drugs, showcasing its relevance in infectious disease research (Fahim & Ismael, 2021).

  • Supramolecular Gelators

    Examination of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, which is important in the field of material sciences (Yadav & Ballabh, 2020).

  • Synthesis of Arylazothiazole Disperse Dyes

    Synthesis of heterocyclic aryl monoazo organic compounds for dyeing polyester fabrics, suggesting applications in textile and materials engineering (Khalifa et al., 2015).

  • Synthesis of Heterocyclic Carboxamides

    Exploration of heterocyclic carboxamides for potential antipsychotic applications, important in psychiatric medicine and pharmacology (Norman et al., 1996).

  • Synthesis of Pyridazines and Pyridazinones

    Research on the synthesis of pyridazines and related compounds for potential therapeutic applications (Borzilleri et al., 2006).

  • Melanoma Cytotoxicity

    Study on benzamide derivatives for their potential use in melanoma therapy, significant in cancer research (Wolf et al., 2004).

  • Synthesis of Heterocyclic Derivatives

    Synthesis of novel heterocyclic derivatives incorporating thiazolo benzimidazole moiety, which could have pharmaceutical applications (Abdel‐Aziz et al., 2008).

  • Synthesis of Azole and Pyrimidine Derivatives

    Research on the synthesis of azole, pyrimidine, and related derivatives, illustrating its potential in drug discovery and development (Farag et al., 2011).

  • Cardiac Electrophysiological Activity

    Investigation of N-substituted benzamides for cardiac electrophysiological activity, relevant in cardiovascular pharmacology (Morgan et al., 1990).

  • Hydrolysis of Pyridazine Derivatives

    Study on the hydrolysis of pyridazine derivatives, important in understanding chemical reactions and synthesis pathways (Kuraishi, 1960).

Properties

IUPAC Name

N-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-11-9-26-17(18-11)20-14(23)10-25-15-8-7-13(21-22-15)19-16(24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSQXQPPQVBFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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